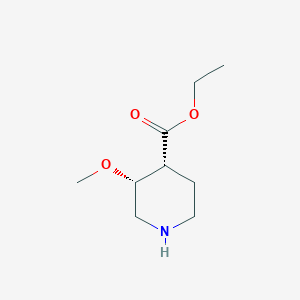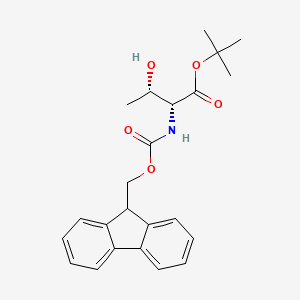
Fmoc-D-Thr-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Thr-OtBu: Fmoc-O-tert-butyl-D-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) ester protecting group, which protect the amino and hydroxyl groups, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-D-threonine typically involves the protection of the amino and hydroxyl groups of D-threonine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butyl ester is formed by reacting the hydroxyl group with tert-butyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-D-threonine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the process and ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-O-tert-butyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc and tBu groups. The Fmoc group is removed using a base such as piperidine, while the tBu group is removed under acidic conditions .
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
tBu Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS) is used.
Major Products Formed: The major products formed from these reactions are the free amino acid D-threonine and the byproducts fluorenylmethanol and isobutylene .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-O-tert-butyl-D-threonine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-O-tert-butyl-D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Fmoc-O-tert-butyl-D-threonine is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides for medical imaging .
Mecanismo De Acción
The primary function of Fmoc-O-tert-butyl-D-threonine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
Comparación Con Compuestos Similares
- Fmoc-O-tert-butyl-L-threonine
- Fmoc-O-tert-butyl-D-serine
- Fmoc-O-tert-butyl-L-serine
- Fmoc-D-aspartic acid 4-tert-butyl ester
Comparison: Fmoc-O-tert-butyl-D-threonine is unique due to its specific stereochemistry (D-configuration) and the presence of both Fmoc and tBu protecting groups. This combination allows for precise control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C23H27NO5 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m0/s1 |
Clave InChI |
LMRQPSBMLDCJGN-VBKZILBWSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canónico |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
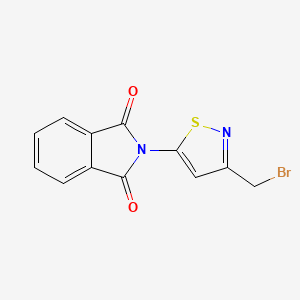
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
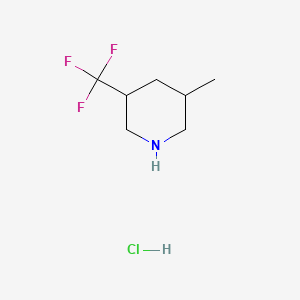
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)

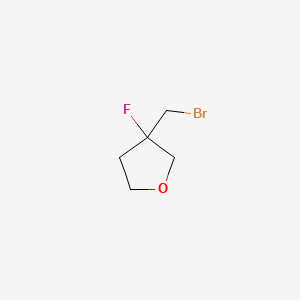

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
